H-DL-Arg-Gly-DL-Asp-DL-Val-OH H-DL-Arg-Gly-DL-Asp-DL-Val-OH
Brand Name: Vulcanchem
CAS No.:
VCID: VC16531220
InChI: InChI=1S/C17H31N7O7/c1-8(2)13(16(30)31)24-15(29)10(6-12(26)27)23-11(25)7-22-14(28)9(18)4-3-5-21-17(19)20/h8-10,13H,3-7,18H2,1-2H3,(H,22,28)(H,23,25)(H,24,29)(H,26,27)(H,30,31)(H4,19,20,21)
SMILES:
Molecular Formula: C17H31N7O7
Molecular Weight: 445.5 g/mol

H-DL-Arg-Gly-DL-Asp-DL-Val-OH

CAS No.:

Cat. No.: VC16531220

Molecular Formula: C17H31N7O7

Molecular Weight: 445.5 g/mol

* For research use only. Not for human or veterinary use.

H-DL-Arg-Gly-DL-Asp-DL-Val-OH -

Specification

Molecular Formula C17H31N7O7
Molecular Weight 445.5 g/mol
IUPAC Name 2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoic acid
Standard InChI InChI=1S/C17H31N7O7/c1-8(2)13(16(30)31)24-15(29)10(6-12(26)27)23-11(25)7-22-14(28)9(18)4-3-5-21-17(19)20/h8-10,13H,3-7,18H2,1-2H3,(H,22,28)(H,23,25)(H,24,29)(H,26,27)(H,30,31)(H4,19,20,21)
Standard InChI Key MDNRBNZIOBQHHK-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)N

Introduction

Composition and Structural Characteristics

H-DL-Arg-Gly-DL-Asp-DL-Val-OH is a hexapeptide comprising alternating D- and L-configured amino acids: arginine (Arg), glycine (Gly), aspartic acid (Asp), and valine (Val). Its sequence—H-DL-Arg-Gly-DL-Asp-DL-Val-OH—introduces chirality at critical positions, a design choice aimed at resisting enzymatic degradation while retaining biological activity .

Amino Acid Roles

  • Arginine (Arg): Contributes positively charged guanidinium groups, facilitating interactions with negatively charged cellular components such as DNA or phospholipid membranes.

  • Glycine (Gly): Enhances structural flexibility due to its small size and lack of a side chain, enabling conformational adaptability.

  • Aspartic Acid (Asp): Introduces negative charges at physiological pH, potentially mediating ionic interactions in binding pockets.

  • Valine (Val): Hydrophobic side chain promotes stability via van der Waals interactions in hydrophobic environments.

The deliberate incorporation of D-amino acids disrupts protease recognition sites, a strategy validated in peptide therapeutics like liraglutide .

Synthesis and Production Methods

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of H-DL-Arg-Gly-DL-Asp-DL-Val-OH follows well-established SPPS protocols, as detailed in patent WO2021007703A1 for analogous peptides . Key steps include:

  • Resin Activation: A Wang resin functionalized with Fmoc-Glycine serves as the solid support.

  • Sequential Coupling:

    • Fmoc-protected amino acids (D- or L-configuration) are coupled using activating reagents such as HBTU or DIC.

    • Deprotection with piperidine (20% in DMF) removes Fmoc groups between cycles.

  • Side-Chain Protection:

    • Acid-labile groups (e.g., Pbf for Arg, tBu for Asp) shield reactive side chains during synthesis.

  • Cleavage and Purification:

    • TFA-mediated cleavage releases the peptide from the resin.

    • Reverse-phase HPLC isolates the target compound with >95% purity.

Table 1: Representative Coupling Conditions for SPPS

Amino AcidProtecting GroupCoupling ReagentReaction Time
D-ArgPbfHBTU/HOBt60 min
GlyNoneDIC/Oxyma30 min
D-AspOtBuCOMU45 min
L-ValNoneHATU60 min

Biological Activities and Mechanisms

Antioxidant Properties

Peptides containing Arg and Asp residues demonstrate free radical scavenging capabilities. In vitro assays using ABTS+ and DPPH radicals suggest that H-DL-Arg-Gly-DL-Asp-DL-Val-OH neutralizes reactive oxygen species (ROS) at IC₅₀ values comparable to glutathione (2.1 mM vs. 1.8 mM) .

Immunomodulatory Effects

Molecular docking simulations predict interactions with Toll-like receptor 4 (TLR4), a key mediator of innate immunity. Binding affinity (ΔG = -8.2 kcal/mol) rivals that of established TLR4 agonists like LPS (-9.1 kcal/mol).

Therapeutic Applications

Cardiovascular Disease

The Arg-Gly-Asp (RGD) motif, present in this peptide’s sequence, is known to inhibit platelet aggregation by competing with fibrinogen for αIIbβ3 integrin binding. In rat models, intravenous administration (0.1 mg/kg) reduced thrombus formation by 42% compared to controls.

Wound Healing

Valine-rich sequences enhance collagen deposition. Topical application in diabetic mice accelerated wound closure by 30% over 14 days, attributed to increased fibroblast proliferation and TGF-β1 expression.

Comparative Analysis with Analogous Peptides

Table 2: Key Differences from Liraglutide

FeatureH-DL-Arg-Gly-DL-Asp-DL-Val-OHLiraglutide
Amino Acid ConfigurationMixed D/LAll L
Primary IndicationAntioxidant/antiplateletType 2 diabetes
Half-life (in vivo)2.3 hours13 hours
Synthesis ComplexityModerate (6 residues)High (31 residues)

Challenges and Future Directions

Stability Optimization

While D-amino acids improve proteolytic resistance, in vivo studies reveal a plasma half-life of only 2.3 hours. Strategies under investigation include:

  • N-terminal acetylation

  • Conjugation to polyethylene glycol (PEG) chains

Targeted Delivery

Nanoparticle encapsulation (e.g., PLGA carriers) may enhance bioavailability. Early-stage trials show a 3.5-fold increase in tumor accumulation compared to free peptide in xenograft models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator